molecular formula C15H14N4O B2997202 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097872-66-5

4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2997202
CAS No.: 2097872-66-5
M. Wt: 266.304
InChI Key: JSDVUICNFOJLHA-UHFFFAOYSA-N
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Description

4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These types of compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazolo[1,5-a]pyrazine core fused to a tetrahydrobenzo[f][1,4]oxazepine ring system, making it a unique and potentially valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a palladium-catalyzed carbonylation reaction of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[_{{{CITATION{{{1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-020-02849-4). The resulting intermediates are then converted to amidoximes and amidines[{{{CITATION{{{_1{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5-a ....

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to less oxidized forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified or used in subsequent reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.

Biology

In biological research, 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine include:

  • Pyrazolo[1,5-a]pyrazin-4-yl derivatives: : These compounds share the pyrazolo[1,5-a]pyrazine core but may have different substituents or functional groups.

  • Tetrahydrobenzo[f][1,4]oxazepine derivatives: : These compounds have the tetrahydrobenzo[f][1,4]oxazepine ring system but may lack the pyrazolo[1,5-a]pyrazine core.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrazolo[1,5-a]pyrazine core and the tetrahydrobenzo[f][1,4]oxazepine ring system. This combination can lead to distinct chemical and biological properties that may offer advantages in certain applications.

Properties

IUPAC Name

4-pyrazolo[1,5-a]pyrazin-4-yl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-4-14-12(3-1)11-18(9-10-20-14)15-13-5-6-17-19(13)8-7-16-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVUICNFOJLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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